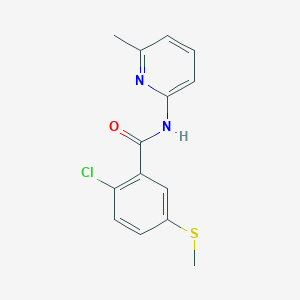![molecular formula C13H20N2O3 B15007962 N-[2-(3,4-diethoxyphenyl)ethyl]urea CAS No. 448188-34-9](/img/structure/B15007962.png)
N-[2-(3,4-diethoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-diethoxyphenyl)ethyl]urea is an organic compound characterized by the presence of a urea group attached to a phenyl ring substituted with ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-diethoxyphenethylamine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N-[2-(3,4-diethoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the urea moiety play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]urea: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]urea is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to similar compounds with different substituents.
属性
CAS 编号 |
448188-34-9 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
2-(3,4-diethoxyphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-11-6-5-10(7-8-15-13(14)16)9-12(11)18-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16) |
InChI 键 |
YZJXLWFQTIOKNR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide](/img/structure/B15007879.png)
![Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate](/img/structure/B15007882.png)
![7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15007893.png)
![Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15007901.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)

![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)


![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
